2-OXO-4-PHENYL-2H-CHROMEN-7-YL 4-CHLORO-1-BENZENESULFONATE
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Overview
Description
2-OXO-4-PHENYL-2H-CHROMEN-7-YL 4-CHLORO-1-BENZENESULFONATE is a synthetic organic compound that belongs to the class of chromen derivatives.
Preparation Methods
The synthesis of 2-OXO-4-PHENYL-2H-CHROMEN-7-YL 4-CHLORO-1-BENZENESULFONATE typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in dichloromethane at room temperature for about an hour, yielding the desired product in high yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
2-OXO-4-PHENYL-2H-CHROMEN-7-YL 4-CHLORO-1-BENZENESULFONATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chloro position, leading to the formation of various substituted products
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-OXO-4-PHENYL-2H-CHROMEN-7-YL 4-CHLORO-1-BENZENESULFONATE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as oxidoreductases, by forming stable enzyme-inhibitor complexes through hydrophobic interactions . These interactions disrupt the normal function of the enzymes, leading to the observed biological effects.
Comparison with Similar Compounds
2-OXO-4-PHENYL-2H-CHROMEN-7-YL 4-CHLORO-1-BENZENESULFONATE can be compared with other similar compounds, such as:
2-OXO-2H-CHROMEN-7-YL 4-CHLOROBENZOATE: This compound shares a similar chromen core structure but differs in its substituents, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activities.
Properties
IUPAC Name |
(2-oxo-4-phenylchromen-7-yl) 4-chlorobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClO5S/c22-15-6-9-17(10-7-15)28(24,25)27-16-8-11-18-19(14-4-2-1-3-5-14)13-21(23)26-20(18)12-16/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXOHJBDYVYUNQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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